molecular formula C18H30O3 B14274520 2-Hydroxyoctadeca-9,12,15-trienoic acid CAS No. 135942-33-5

2-Hydroxyoctadeca-9,12,15-trienoic acid

Cat. No.: B14274520
CAS No.: 135942-33-5
M. Wt: 294.4 g/mol
InChI Key: JQXGCBKGIBTCHY-UHFFFAOYSA-N
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Description

2-Hydroxyoctadeca-9,12,15-trienoic acid is a hydroxylated derivative of octadeca-9,12,15-trienoic acid, commonly known as linolenic acid. This compound is a polyunsaturated fatty acid with a hydroxyl group at the second carbon position. It is known for its role in various biochemical processes and its presence in certain natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyoctadeca-9,12,15-trienoic acid typically involves the hydroxylation of linolenic acid. One common method is the enzymatic oxidation of linolenic acid using specific enzymes found in red algae, such as Lithothamnion corallioides. This process results in the formation of hydroxylated derivatives, including this compound .

Industrial Production Methods

The use of biocatalysts and optimized reaction conditions can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Enzymatic oxidation using specific enzymes from red algae.

    Reduction: Chemical reducing agents such as sodium borohydride.

    Substitution: Acid catalysts for esterification reactions.

Major Products Formed

Scientific Research Applications

2-Hydroxyoctadeca-9,12,15-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyoctadeca-9,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule in various biochemical processes, influencing cellular functions such as inflammation and oxidative stress. The hydroxyl group at the second carbon position plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Linolenic acid: The parent compound, lacking the hydroxyl group.

    Hydroxyoctadecatrienoic acids: Other hydroxylated derivatives with different hydroxylation patterns.

Uniqueness

2-Hydroxyoctadeca-9,12,15-trienoic acid is unique due to its specific hydroxylation at the second carbon position, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

135942-33-5

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

2-hydroxyoctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h3-4,6-7,9-10,17,19H,2,5,8,11-16H2,1H3,(H,20,21)

InChI Key

JQXGCBKGIBTCHY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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